Tropacine hydrochloride

Description

Historical Context of Tropane (B1204802) Alkaloid Research

The study of tropane alkaloids has a long and rich history, originating from the investigation of plants from the Solanaceae family, which are known to produce these compounds. nih.govbohrium.com Historically, these plants were used for medicinal and other purposes, prompting early scientific inquiry into their active components. The isolation and structural elucidation of key tropane alkaloids, such as atropine (B194438) and scopolamine, in the 19th century laid the groundwork for the field. nih.gov

The 20th century saw significant advancements, including the first total synthesis of a tropane alkaloid, tropinone (B130398), by Robinson in 1917, a landmark achievement that is considered biomimetic. rsc.org Research in the mid to late 20th century continued to expand, with a focus on understanding the biosynthesis, pharmacology, and potential therapeutic applications of this class of compounds. oup.com This historical progression from the study of natural extracts to the synthesis and investigation of specific derivatives set the stage for the examination of compounds like tropacine (B1213052) hydrochloride.

Academic Significance and Research Utility of Tropacine Hydrochloride

The academic significance of this compound lies primarily in its function as a research tool to investigate the cholinergic nervous system. smolecule.com As an anticholinergic agent, it acts as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors. This property allows researchers to probe the roles of these receptors in various physiological processes.

Key research applications include:

Studying Acetylcholine Signaling: By blocking muscarinic receptors, this compound helps elucidate the specific functions of acetylcholine in processes like learning, memory, and neuromuscular transmission. smolecule.com

Investigating Smooth Muscle Function: The compound is used to study the role of acetylcholine in regulating the contraction and relaxation of smooth muscles found in organs such as the gut and blood vessels. smolecule.com

Lead Compound for Derivative Synthesis: Researchers modify the structure of tropacine to create novel compounds with potentially enhanced potency and selectivity, aiming to develop new therapeutic agents. smolecule.com

Overview of Research Paradigms and Methodological Approaches

The investigation of this compound in an academic setting employs various research paradigms and methodologies, primarily rooted in the positivist tradition of scientific inquiry. This approach relies on empirical observation and experimentation to test hypotheses. consultmcgregor.com

Common methodological approaches include:

Synthesis and Structural Elucidation: The synthesis of this compound, often achieved by reacting tropine (B42219) with diphenylacetyl chloride, is a fundamental aspect of its study. Following synthesis, a variety of spectroscopic methods are used for structural confirmation.

In Vitro Studies: A significant portion of the research on this compound involves in vitro experiments. These studies often utilize isolated tissues to observe the compound's effects, such as its ability to inhibit acetylcholine-induced contractions, thereby confirming its anticholinergic properties.

Crystallographic Analysis: X-ray diffraction studies of this compound crystals have been conducted to determine its three-dimensional molecular structure. This provides insights into the intermolecular interactions that stabilize its crystalline form.

These methodological approaches, from chemical synthesis to detailed biological and structural analysis, provide a comprehensive understanding of this compound's properties and its utility in academic research.

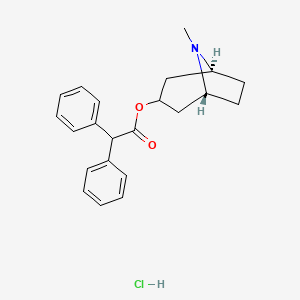

Structure

3D Structure of Parent

Properties

IUPAC Name |

[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2,2-diphenylacetate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO2.ClH/c1-23-18-12-13-19(23)15-20(14-18)25-22(24)21(16-8-4-2-5-9-16)17-10-6-3-7-11-17;/h2-11,18-21H,12-15H2,1H3;1H/t18-,19+,20?; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUFVBYPDDWKLQF-IIPFOPBBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1CC(C2)OC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

548-64-1 | |

| Record name | Tropacine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548641 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TROPACINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11TZ117PLD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Strategies and Chemical Modifications of Tropacine Hydrochloride

Classical Synthetic Routes to Tropacine (B1213052) Hydrochloride

The foundational methods for synthesizing Tropacine hydrochloride rely on established esterification reactions, which have been refined over time for improved efficiency and purity.

The most direct and classical synthesis of Tropacine involves the esterification of tropine (B42219) with diphenylacetyl chloride. smolecule.com This reaction is typically performed under controlled conditions to facilitate the formation of the ester linkage. Tropine, the key precursor, is a derivative of tropane (B1204802) featuring a hydroxyl group at the third carbon. The reaction with diphenylacetyl chloride, which can be prepared from diphenylacetic acid and a chlorinating agent like thionyl chloride, yields Tropacine. orgsyn.org The final product, this compound, is often purified by crystallization from a solvent mixture such as chloroform (B151607) and ether, with a reported melting point of 217-218°C.

Table 1: Classical Synthesis of this compound

| Reactant 1 | Reactant 2 | Product | Key Conditions |

| Tropine | Diphenylacetyl Chloride | Tropacine | Controlled temperature, subsequent purification by crystallization |

An alternative classical approach, historically used for related tropane esters like atropine (B194438), involves the reaction of a tropane derivative hydrochloride salt with an activated acid chloride. sci-hub.se This method, pioneered by Mamlock and Wolffenstein, could theoretically be applied to Tropacine synthesis by reacting tropine hydrochloride with the acid chloride of a diphenylacetic acid derivative. google.com

However, this route presents challenges. The reaction of tropine hydrochloride with O-acetyltropic acid chloride (a precursor for atropine synthesis) has been noted to produce unsatisfactory results, potentially due to the poor solubility of tropine hydrochloride. sci-hub.segoogle.com For the synthesis of Tropacine, a similar reaction would involve tropine hydrochloride and an appropriately activated form of diphenylacetic acid. The procedure for atropine synthesis involves converting tropic acid to O-acetyltropic acid chloride, followed by esterification with tropine hydrochloride and subsequent hydrolysis of the acetyl group. sci-hub.se Adapting this multi-step process for Tropacine would require careful optimization to overcome solubility issues and potential side reactions. google.com

Advanced Synthetic Methodologies for Tropane Alkaloids

Modern synthetic chemistry offers more sophisticated and efficient strategies for the construction of complex molecules like tropane alkaloids, focusing on improved scalability, control, and stereoselectivity.

Continuous-flow chemistry has emerged as a powerful tool for the synthesis of active pharmaceutical ingredients, including tropane alkaloids such as atropine. mdpi.com This methodology offers significant advantages over traditional batch processing, including enhanced safety, scalability, and process control. rug.nl The continuous-flow synthesis of atropine has been demonstrated through a two-stage process involving the esterification of tropine with phenylacetyl chloride, followed by an aldol (B89426) addition. mdpi.com

This precedent is highly relevant for the production of this compound. An analogous continuous-flow system could be designed for the esterification of tropine with diphenylacetyl chloride. mdpi.com By pumping the reactants through heated tubes or microreactors, precise control over temperature, pressure, and reaction time can be achieved, potentially leading to higher yields and purity while minimizing byproduct formation. mdpi.comresearchgate.net The ability to integrate in-line purification steps further enhances the efficiency of this modern approach. mdpi.com

Table 2: Comparison of Batch vs. Continuous-Flow Synthesis for Tropane Esters

| Feature | Batch Synthesis | Continuous-Flow Synthesis |

| Scalability | Difficult, requires larger vessels | Easily scalable by extending run time |

| Safety | Higher risk with large volumes of reagents | Improved safety with small reaction volumes |

| Process Control | Less precise control over temperature/mixing | Precise control of reaction parameters |

| Efficiency | Can be lower due to side reactions | Often higher yields and purity |

The tropane core of Tropacine contains chiral centers, meaning it can exist as different stereoisomers. Since different stereoisomers of a drug can have vastly different pharmacological properties, controlling the stereochemical outcome of the synthesis is crucial. d-nb.info Advanced stereoselective synthesis strategies focus on constructing the tropane skeleton with a specific three-dimensional arrangement.

One powerful technique is the enantioselective deprotonation of tropinone (B130398), the precursor to tropine. thieme-connect.comresearchgate.net Using chiral lithium amides, the tropinone can be converted into a specific lithium enolate with high enantiomeric excess (over 95% ee). thieme-connect.comresearchgate.net This chiral intermediate can then be used in subsequent reactions to build the desired stereoisomer of the tropane alkaloid. thieme-connect.com

Another advanced approach involves cycloaddition reactions. A microwave-assisted, stereoselective 6π-electrocyclic ring-opening/Huisgen [3+2]-cycloaddition cascade has been developed for the synthesis of tropanes. d-nb.infonih.gov This method allows for the construction of the 8-azabicyclo[3.2.1]octane core in a highly diastereoselective and enantioselective manner, providing a versatile route to various functionalized tropane alkaloids. d-nb.infonih.gov Such stereocontrolled strategies are essential for accessing specific isomers of Tropacine for detailed pharmacological evaluation.

Derivatization Strategies and Analogue Synthesis for Research Applications

The chemical modification of this compound to create new analogues is a key strategy in medicinal chemistry research. The primary goal is to explore the structure-activity relationships (SAR), which involves understanding how specific structural features of the molecule influence its biological activity. This knowledge can guide the design of new compounds with improved potency, selectivity, or other pharmacological properties.

Derivatization can be achieved by modifying various parts of the Tropacine molecule:

Modification of the Tropane Core: Introducing new functional groups onto the bicyclic tropane skeleton can alter the molecule's interaction with its biological target.

Modification of the Diphenylacetyl Moiety: Altering the aromatic rings or the acetyl group of the side chain can influence binding affinity and specificity.

N-Demethylation and Re-alkylation: The N-methyl group on the tropane nitrogen can be removed to produce the corresponding nortropane derivative. This secondary amine can then be alkylated with various groups to synthesize a series of N-substituted analogues. nih.gov The synthesis of N-substituted 3β-(4-fluorophenyl)tropane derivatives, for example, has yielded high-affinity ligands for the cocaine receptor, demonstrating the power of this approach in modifying the pharmacological profile of tropane-based compounds. nih.gov

These synthetic modifications, often involving techniques like acylation, alkylation, and silylation, allow researchers to systematically probe the chemical space around the core Tropacine structure to develop novel research tools and potential therapeutic leads. jfda-online.com

Chemical Modification for Enhanced Research Tool Development

The chemical architecture of this compound, characterized by a tropane core and a diphenylacetate moiety, offers multiple sites for structural modification. Derivatization of tropacine and the synthesis of its analogues are key strategies in academic and industrial research to probe structure-activity relationships (SAR) and to develop novel compounds with fine-tuned properties for use as research tools. These modifications are primarily aimed at altering the compound's affinity and selectivity for specific receptor subtypes, modifying its pharmacokinetic profile, or introducing functionalities that facilitate detection in biological assays.

The principal sites for chemical alteration on the tropacine molecule are the tertiary amine within the tropane ring and the ester linkage connecting to the diphenylacetyl group. Modifications can involve introducing new functional groups or altering existing ones to create a library of analogues. These analogues are instrumental in mapping the binding pockets of target receptors and understanding the molecular determinants of pharmacological activity. For example, by systematically altering substituents on the phenyl rings of the diphenylacetate group, researchers can investigate the role of electronic and steric factors in receptor binding. Similarly, quaternization of the tropane nitrogen can be employed to restrict the molecule's ability to cross the blood-brain barrier, thereby creating peripherally selective research tools.

While extensive literature on the specific modification of this compound for research tool development is not widespread, the principles are well-established within the broader field of tropane alkaloid chemistry. Analogues are often synthesized for use in competitive radioligand binding assays, where they help to determine the binding affinities of other unlabelled compounds. nih.govbmglabtech.com The development of fluorescently-labeled or biotinylated derivatives represents another avenue, creating probes for use in fluorescence microscopy or affinity purification studies, respectively.

Table 1: Potential Chemical Modifications of Tropacine for Research Tool Development

| Modification Site | Type of Modification | Potential Research Application | Rationale |

|---|---|---|---|

| Tropane Nitrogen (N-8) | Quaternization (e.g., with methyl iodide) | Development of peripherally selective antagonists. | The permanent positive charge restricts passage across the blood-brain barrier, isolating peripheral effects. |

| N-Demethylation followed by re-alkylation | Probing the size and nature of the N-substituent binding pocket on the target receptor. | Varying the alkyl chain length (e.g., ethyl, propyl) can modulate affinity and efficacy. | |

| Diphenylacetate Moiety | Phenyl Ring Substitution (e.g., -F, -Cl, -OH, -OCH₃) | Structure-activity relationship (SAR) studies to map receptor binding sites. | Introduces varied electronic and steric properties to probe interactions with amino acid residues in the receptor pocket. |

| Ester Linkage Replacement | Investigating the importance of the ester group for binding and activity. | Replacement with an amide or ether linkage can alter chemical stability and hydrogen bonding potential. |

Isotopic Labeling for Mechanistic and Metabolic Studies

Isotopic labeling is an indispensable technique used to trace the journey of a molecule through a chemical reaction, a metabolic pathway, or a biological system. moravek.com In the study of this compound and related tropane alkaloids, both stable isotopes (e.g., Deuterium ²H, Carbon-¹³C) and radioisotopes (e.g., Tritium ³H, Carbon-¹⁴C) are employed to elucidate biosynthetic pathways, degradation routes, and pharmacokinetic profiles. st-andrews.ac.ukst-andrews.ac.uknih.govmdpi.com This approach allows for the unambiguous tracking of the labeled molecule and its metabolites, providing definitive insights that are often unattainable by other means. moravek.com

The synthesis of isotopically labeled tropacine can be achieved through several methods. A common strategy involves the use of a labeled precursor in the classical synthesis, for example, by reacting tropine with isotopically labeled diphenylacetyl chloride. The label can be incorporated into the diphenylacetate moiety or within the tropine ring itself. Studies on the biosynthesis of related tropane alkaloids have successfully used precursors such as labeled acetate (B1210297) or amino acids to trace the origin of the carbon skeleton. researchgate.netthieme-connect.com

Radiolabeling with isotopes like Carbon-14 or Tritium is particularly valuable for in vivo studies, including absorption, distribution, metabolism, and excretion (ADME) experiments. almacgroup.commoravek.com Carbon-14 is often the isotope of choice for metabolic studies due to its long half-life and the stability of the label when incorporated into the carbon backbone of the molecule. almacgroup.commoravek.com Tritium, with its high specific activity, is highly suitable for receptor binding assays and autoradiography. mdpi.com For instance, studies with tritium-labeled atropine, a closely related tropane alkaloid, have been used to investigate its distribution in the brain. nih.gov Mechanistic studies often utilize stable isotopes like ²H and ¹³C, whose presence can be detected by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, to investigate the intricate details of enzymatic reactions and biosynthetic rearrangements without the complexities of handling radioactive material. st-andrews.ac.ukresearchgate.net

Table 2: Isotopic Labeling of this compound for Research Applications

| Isotope | Typical Labeling Position | Research Application | Detection Method |

|---|---|---|---|

| Carbon-14 (¹⁴C) | Carbonyl carbon of the ester; Phenyl ring carbons. almacgroup.comnih.gov | In vivo and in vitro metabolism studies (ADME); Quantitative mass balance studies. moravek.comopenmedscience.com | Liquid Scintillation Counting (LSC); Accelerator Mass Spectrometry (AMS). |

| Tritium (³H) | N-methyl group; Positions on the tropane ring or phenyl rings via exchange. nih.govmdpi.com | Receptor-ligand binding assays; Autoradiography for tissue distribution. mdpi.commoravek.com | Liquid Scintillation Counting (LSC). |

| Carbon-13 (¹³C) | Specific carbons in the tropane or diphenylacetate moieties via labeled precursors. st-andrews.ac.ukst-andrews.ac.uk | Elucidation of biosynthetic pathways; Mechanistic studies of enzyme-catalyzed reactions. | Nuclear Magnetic Resonance (NMR) Spectroscopy; Mass Spectrometry (MS). |

| Deuterium (²H) | Specific C-H bonds via labeled precursors or H-D exchange. st-andrews.ac.ukst-andrews.ac.uk | Mechanistic studies (kinetic isotope effect); Metabolic fate studies to identify sites of oxidation. | Mass Spectrometry (MS); Nuclear Magnetic Resonance (NMR) Spectroscopy. |

Pharmacological Characterization in Preclinical Research Models

In Vitro Pharmacological Investigations

In vitro studies are crucial for determining a compound's direct effects on cells and tissues in a controlled environment, free from the systemic complexities of a living organism.

Cell-Based Assay Development for Receptor Interaction Studies

Cell-based assays are fundamental in early-stage drug discovery to determine how a compound interacts with its molecular target. For Tropacine (B1213052) hydrochloride, which is a muscarinic antagonist, receptor binding assays are the primary tool. These assays quantify the affinity of the compound for specific receptor subtypes.

Typically, these assays involve using cell lines that are genetically engineered to express a high density of a specific human muscarinic receptor subtype (e.g., M1, M2, M3, M4, M5). The assay measures the ability of Tropacine hydrochloride to displace a radiolabeled ligand that is known to bind to the receptor. The concentration at which this compound inhibits 50% of the binding of the radioligand (IC50 value) is determined, from which its binding affinity (Ki) can be calculated. While this is a standard method for tropane (B1204802) derivatives, specific binding affinity data for this compound across the different muscarinic receptor subtypes are not extensively detailed in publicly available literature. nih.govnih.govmiami.edu

Isolated Tissue Preparations for Pharmacodynamic Analysis

To understand the physiological effect of receptor binding, isolated tissue preparations are employed. These ex vivo experiments provide insight into the compound's functional activity as either an agonist or antagonist. For a muscarinic antagonist like this compound, tissues rich in muscarinic receptors, such as the guinea pig ileum, are used.

In these experiments, a segment of the tissue is suspended in an organ bath containing a physiological salt solution and its contractions are measured. The tissue is first exposed to an agonist, like acetylcholine (B1216132), which induces contraction. Subsequently, the experiment is repeated in the presence of varying concentrations of this compound. An antagonistic effect is demonstrated if this compound inhibits or reduces the contractile response to acetylcholine. Studies have confirmed that this compound exhibits such anticholinergic properties by inhibiting acetylcholine-induced contractions in isolated tissue preparations.

Interactive Table: Parameters in Isolated Tissue Analysis

| Parameter | Description | Relevance for this compound |

| EC50 | The concentration of an agonist (e.g., acetylcholine) that produces 50% of the maximal response. | Used as a baseline measure of agonist potency before introducing the antagonist. |

| pA2 Value | A measure of the potency of a competitive antagonist. It is the negative logarithm of the molar concentration of an antagonist that requires the doubling of the agonist concentration to produce the same response. | This would be a key quantitative measure of this compound's antagonist potency at a specific tissue receptor. |

| Schild Plot | A graphical method used to determine the pA2 value and to ascertain if the antagonism is competitive. | A linear Schild plot with a slope of 1 would confirm competitive antagonism by this compound. |

Advanced Cellular Models for Target Validation (e.g., 2D/3D cultures, organoids)

In recent years, drug discovery has seen a shift towards more physiologically relevant models like three-dimensional (3D) cell cultures and organoids. These models can better mimic the complex cell-cell and cell-matrix interactions of in vivo tissues compared to traditional two-dimensional (2D) monolayer cultures. For a compound like this compound, these advanced models could be used to study its effects on complex processes such as neural signaling in brain organoids or smooth muscle function in intestinal organoids. However, there is currently no specific information in the scientific literature detailing the use of 2D/3D cultures or organoids for the target validation of this compound.

In Vivo Preclinical Research Models

Selection and Justification of Animal Species in this compound Research

The choice of animal species for preclinical research is a critical step and is based on factors such as physiological and metabolic similarity to humans, the nature of the disease being modeled, and practical considerations. For anticholinergic drugs, rodents (mice and rats) are commonly used for initial screening and efficacy studies due to their well-characterized biology and the availability of validated behavioral tests. nih.gov Larger animals, such as guinea pigs, are particularly useful for isolated tissue studies due to the sensitivity of their tissues to cholinergic agents. nih.gov While general in vivo studies in non-human animal models have been mentioned for this compound, specific details justifying the selection of particular species for its research are not well-documented in the available literature.

Behavioral and Physiological Phenotyping in Animal Models for Efficacy Assessment

To assess the efficacy of a centrally acting anticholinergic agent like this compound, a battery of behavioral and physiological tests in animal models would be necessary. These tests aim to create a "phenotype" or a profile of the drug's effects.

For instance, locomotor activity tests can assess potential sedative or stimulant effects. drugbank.com Tests for cognitive function, such as the novel object recognition test or Morris water maze, could evaluate the impact on memory and learning, which are known to be affected by cholinergic blockade. Analgesic properties might be assessed using tests like the hot plate test. drugbank.com Although studies on other tropane derivatives have utilized such behavioral assays, specific reports detailing the behavioral and physiological phenotyping of animals treated with this compound are not readily found in the scientific literature. nih.gov

Interactive Table: Common Behavioral and Physiological Tests

| Test Type | Specific Test | Endpoint Measured | Potential Relevance for this compound |

| Motor Function | Open Field Test | Locomotor activity, exploratory behavior, anxiety-like behavior | To assess sedative or stimulant effects. |

| Cognition | Novel Object Recognition | Short-term recognition memory | To evaluate anticholinergic-induced cognitive deficits. |

| Nociception | Hot Plate Test | Thermal pain threshold | To investigate potential analgesic effects. |

| Autonomic Function | Salivation Measurement | Secretory gland activity | To confirm peripheral anticholinergic (drying) effects. |

Establishment of Disease Models for Mechanistic Research

Information not available.

Pharmacokinetic and Pharmacodynamic Modeling in Preclinical Species

Information not available.

Table of Chemical Compounds

Since no research article could be generated, a table of mentioned chemical compounds cannot be provided.

Elucidation of Mechanistic Pathways of Tropacine Hydrochloride Action

Receptor Binding and Antagonism Mechanisms

The primary mechanism of Tropacine (B1213052) hydrochloride involves its binding to and inhibition of muscarinic acetylcholine (B1216132) receptors. This action is characterized by its selectivity for different receptor subtypes and its competitive interaction with the endogenous neurotransmitter, acetylcholine.

Muscarinic Acetylcholine Receptor Subtype Selectivity (M1, M2, M3)

Tropacine hydrochloride is recognized as a non-selective antagonist of muscarinic acetylcholine receptors, meaning it does not exhibit a strong preference for any single subtype. Muscarinic receptors are a class of G protein-coupled receptors that are crucial for mediating the parasympathetic effects of acetylcholine throughout the body. There are five main subtypes, designated M1 through M5, each with distinct tissue distributions and signaling pathways. The therapeutic and physiological effects of this compound are largely attributable to its interaction with the M1, M2, and M3 subtypes.

M1 Receptors: Predominantly found in the central nervous system (CNS) and autonomic ganglia, M1 receptors are involved in processes such as memory, learning, and neuronal excitability. Antagonism of M1 receptors by this compound can lead to central anticholinergic effects.

M2 Receptors: Primarily located in the heart, M2 receptor activation slows the heart rate. By blocking these receptors, this compound can produce an increase in heart rate (tachycardia).

M3 Receptors: These receptors are widely distributed on smooth muscle cells (e.g., in the gastrointestinal and urinary tracts, and airways) and exocrine glands. Antagonism of M3 receptors by this compound leads to smooth muscle relaxation and reduced glandular secretions.

While this compound is generally considered non-selective, the precise binding affinities for each subtype are crucial for a complete understanding of its pharmacological profile. Detailed quantitative data, such as the equilibrium dissociation constant (pKi) or the half-maximal inhibitory concentration (IC50), for this compound at each of the M1, M2, and M3 receptor subtypes are essential for a comprehensive comparison of its potency at these different receptors.

Table 1: General Functions of Muscarinic Receptor Subtypes

| Receptor Subtype | Primary Locations | Primary Functions |

| M1 | Central Nervous System, Autonomic Ganglia | Memory, Learning, Neuronal Excitation |

| M2 | Heart, Central Nervous System | Cardiac Inhibition, Neural Inhibition |

| M3 | Smooth Muscle, Exocrine Glands | Smooth Muscle Contraction, Glandular Secretion |

Competitive Inhibition Dynamics with Acetylcholine

This compound functions as a competitive antagonist at muscarinic receptors nih.gov. This means that it binds reversibly to the same site on the receptor as the endogenous neurotransmitter, acetylcholine, but it does not activate the receptor. By occupying the binding site, this compound prevents acetylcholine from binding and initiating its normal physiological response.

The competitive nature of this antagonism implies that the degree of receptor blockade by this compound is dependent on the relative concentrations of both the antagonist and acetylcholine. An increase in the concentration of acetylcholine can overcome the inhibitory effects of this compound. This dynamic interaction is a hallmark of competitive antagonism and is a fundamental aspect of the mechanism of action of this compound. The kinetics of this interaction, including the association and dissociation rates of this compound from the muscarinic receptors, would provide a more detailed understanding of its pharmacological activity.

Cellular and Molecular Signaling Pathway Modulation

By blocking muscarinic acetylcholine receptors, this compound interferes with the downstream cellular and molecular signaling pathways that are normally activated by acetylcholine. This modulation of signaling networks is the basis for its wide-ranging physiological effects.

Impact on Cholinergic Signaling Networks

The binding of acetylcholine to muscarinic receptors initiates a cascade of intracellular events through the activation of G proteins cusabio.comnih.govnews-medical.netnih.govnih.govyoutube.com. The specific signaling pathway that is activated depends on the muscarinic receptor subtype and the type of G protein to which it is coupled.

M1 and M3 Receptors: These receptors are typically coupled to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).

M2 Receptors: These receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP) nih.govnih.govnih.gov.

By acting as an antagonist, this compound prevents the conformational change in the muscarinic receptor that is necessary for G protein activation. Consequently, it inhibits the production of these second messengers, thereby blocking the cellular responses mediated by the cholinergic system.

Effects on Downstream Cellular Processes (e.g., smooth muscle contraction, nerve signal transmission)

The modulation of cholinergic signaling pathways by this compound has significant effects on a variety of downstream cellular processes.

Smooth Muscle Contraction: In smooth muscle tissues, such as those in the gastrointestinal and urinary tracts, the M3 receptor-mediated increase in intracellular calcium is a key signal for contraction. By blocking these receptors, this compound prevents this calcium influx, leading to smooth muscle relaxation. This is the basis for its use as an antispasmodic agent.

Nerve Signal Transmission: In the central nervous system and autonomic ganglia, muscarinic receptors play a crucial role in modulating neuronal excitability and synaptic transmission. By antagonizing these receptors, this compound can alter nerve signal transmission, which contributes to its central effects.

Neurotransmitter System Interactions Beyond Cholinergic Receptors

While the primary mechanism of action of this compound is through the antagonism of muscarinic acetylcholine receptors, there is evidence to suggest that it may also interact with other neurotransmitter systems. A compound closely related to this compound, Diphenylpyraline, has been shown to act as a dopamine (B1211576) reuptake inhibitor wikipedia.org. This suggests that this compound may also have an effect on the dopaminergic system.

Dopamine Receptor System Interactions

The interaction between the cholinergic and dopaminergic systems is a well-established principle in neuropharmacology, particularly in the regulation of motor control and cognitive functions. nih.gov Anticholinergic agents can help balance the dopaminergic system, which is particularly relevant in neurological conditions like Parkinson's disease. patsnap.com The tropane (B1204802) scaffold, a core component of this compound, is known to interact with the dopamine system, primarily through the dopamine transporter (DAT).

Benztropine (B127874), a structurally related tropane derivative, is a potent dopamine uptake inhibitor. nih.govnih.gov It binds with high affinity to the dopamine transporter, which is the primary mechanism for clearing dopamine from the synaptic cleft. nih.gov This inhibition of dopamine reuptake leads to an increased concentration and prolonged action of dopamine in the synapse. tg.org.au

Research using photoaffinity ligands based on the benztropine structure has helped to map the binding sites on the dopamine transporter. nih.gov These studies have revealed that tropane-based dopamine uptake inhibitors like benztropine and its analogs may interact with a different domain on the DAT compared to other inhibitors like cocaine, despite both containing the tropane ring. nih.govnih.gov This suggests a distinct mechanism of action for inhibiting dopamine transport. While both benztropine and cocaine contain tropane rings, their binding sites on the dopamine transporter are distinct, which may account for their different behavioral profiles. nih.gov

The interaction of tropane alkaloids with the dopaminergic system is a key aspect of their pharmacological profile. While the primary action is often anticholinergic, the modulation of dopamine levels through transporter inhibition represents a significant secondary mechanism.

Binding Affinities of Tropane-Related Compounds at Dopamine Targets

| Compound | Target | Binding Affinity (IC50) | Notes |

|---|---|---|---|

| Benztropine Analog (25) | Dopamine Transporter (DAT) | 30 nM | A 4'-azido-3'-iodophenylbutyl analogue of a tropane-based dopamine uptake inhibitor. nih.gov |

| Benztropine Analog (26) | Dopamine Transporter (DAT) | 30 nM | A 4'-isothiocyanatophenylbutyl analogue of a tropane-based dopamine uptake inhibitor. nih.gov |

Serotonin (B10506) Receptor System Interactions

The serotonin (5-hydroxytryptamine, 5-HT) system is another major neurotransmitter network that is modulated by certain tropane alkaloids. The 5-HT system regulates a wide array of physiological and psychological processes, including mood, cognition, and nausea. wikipedia.org Interactions with this system can occur at various 5-HT receptor subtypes, which are numerous and diverse in their function. wikipedia.orgnih.gov

Studies on tropoxin (B1224757), an antimigraine drug with a tropane structure, have demonstrated significant antiserotonin effects. nih.gov Using microionophoretic techniques on rat brain cortical neurons, research showed that tropoxin and its molecular fragments (tropan and 3,4,5-trimethoxybenzoate) can reduce the excitatory neuronal response to serotonin. nih.gov The study concluded that the entire molecular structure of tropoxin was necessary for its pronounced antiserotonin effect, suggesting a specific interaction with serotonin receptors. nih.gov

Furthermore, the tropane derivative tropisetron (B1223216) is known as a potent and selective 5-HT3 receptor antagonist. selleckchem.comdrugbank.com The 5-HT3 receptor is a ligand-gated ion channel involved in mediating nausea and vomiting, and its blockade is a common antiemetic strategy. drugbank.com While tropisetron's failure to affect cocaine-induced taste aversions suggests the 5-HT3 receptor subtype may not mediate all aversive effects, it clearly establishes that the tropane scaffold can be engineered for high-affinity interaction with specific serotonin receptors. nih.gov

Other tropane-based compounds, such as benztropine, have also been noted to affect the serotonin system, contributing to its complex pharmacological profile. nih.gov The modulation of serotonin receptors, whether as a primary or secondary mechanism, adds another dimension to the action of tropane alkaloids like this compound.

Activity of Tropane-Related Compounds at Serotonin Receptors

| Compound | Target System | Observed Effect | Receptor Subtype |

|---|---|---|---|

| Tropoxin | Serotonin System | Reduces excitatory neuronal response to serotonin (Antiserotonin effect). nih.gov | Not specified. nih.gov |

| Tropisetron | Serotonin System | Potent and selective antagonist. selleckchem.comdrugbank.com | 5-HT3 selleckchem.comdrugbank.com |

| Benztropine | Serotonin System | Decreases serotonin inhibition. nih.gov | Not specified. nih.gov |

Structure Activity Relationship Sar Studies of Tropacine Hydrochloride and Its Analogues

Design Principles for Tropacine-Derived Analogues

The design of analogues derived from tropacine (B1213052) hydrochloride is guided by a deep understanding of the pharmacophoric requirements for muscarinic receptor antagonism. The core structure of tropacine presents several key regions for modification: the tropane (B1204802) bicycle, the ester linkage, and the diphenylacetic acid moiety. Strategic alterations in these areas are employed to optimize receptor affinity, selectivity, and pharmacokinetic properties.

Rational Design Based on Receptor Interactions

The rational design of tropacine analogues is fundamentally based on their interaction with the orthosteric binding site of muscarinic acetylcholine (B1216132) receptors (mAChRs). Muscarinic antagonists, in general, are larger molecules than agonists and interact with a broader area of the receptor pocket. The tropane portion of tropacine, with its cationic nitrogen at physiological pH, is crucial for anchoring the molecule within the binding site through an ionic interaction with a conserved aspartate residue in the third transmembrane domain (TM3) of the receptor.

Key design principles based on these interactions include:

The Cationic Head: The tertiary amine of the tropane ring is typically protonated, forming a critical cationic head that engages with the anionic aspartate residue. Quaternization of this nitrogen to a permanently charged ammonium ion often leads to increased potency, as seen in many muscarinic antagonists.

Hydrogen Bonding: The ester group's carbonyl oxygen can act as a hydrogen bond acceptor, interacting with specific amino acid residues within the receptor's binding pocket.

Hydrophobic Interactions: The two phenyl rings of the diphenylacetate moiety are essential for establishing extensive hydrophobic and van der Waals interactions within a less conserved, more spacious region of the orthosteric pocket. These interactions are significant contributors to the high affinity of tropacine and its analogues. The hydroxyl group characteristic of benzilate esters (a class to which tropacine analogues are related) is also critical, serving as a hydrogen bond donor to asparagine residues in the sixth transmembrane domain (TM6). nih.gov

Scaffold Modification and Substituent Effects

Modifications to the tropane scaffold and substitutions on the phenyl rings of the diphenylacetate moiety have profound effects on the pharmacological profile of the resulting analogues.

Tropane Scaffold Modifications:

Stereochemistry: The stereochemistry of the ester linkage at the C-3 position of the tropane ring is a critical determinant of potency. The 3α-configuration (endo), as found in tropine (B42219), consistently results in more potent muscarinic antagonists than the 3β-configuration (exo) found in pseudotropine. nih.gov This suggests that the spatial orientation of the bulky diphenylacetate group relative to the bicyclic ring system is crucial for optimal receptor fit.

Nitrogen Substitution: The N-methyl group on the tropane's nitrogen can be replaced with larger alkyl groups. While this can modulate selectivity and duration of action, significant increases in steric bulk can sometimes decrease affinity. nih.gov

Ring Modifications: Altering the tropane ring itself, for instance by creating bicyclo[3.2.2]nonane derivatives, has been explored to change the spatial relationship between the cationic nitrogen and the ester group, leading to compounds with retained but altered antimuscarinic potency. nih.gov

Substituent Effects on Phenyl Rings: General SAR principles for centrally active anticholinergic esters suggest that for optimal activity, one of the two aromatic rings (R2) should ideally be an unsubstituted phenyl group. nih.gov The second ring (R3) can be a cycloalkyl, alkynyl, thienyl, or another unsubstituted phenyl group to maintain high potency. nih.gov Introducing substituents such as alkyl, aryl, halide, or hydroxyl groups on the phenyl rings can decrease psychotropic potency. nih.gov This indicates that the size, shape, and electronic properties of the hydrophobic diphenylacetate moiety are finely tuned for effective interaction with the receptor.

Computational Approaches in SAR Elucidation

Computational chemistry provides powerful tools to rationalize the observed SAR and to predict the activity of novel analogues before their synthesis. These in silico methods offer insights into the three-dimensional aspects of ligand-receptor interactions at an atomic level.

Pharmacophore Modeling and Ligand-Receptor Docking Studies

Pharmacophore modeling defines the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. For tropacine-like muscarinic antagonists, a typical pharmacophore model includes:

A cationic/ionizable feature representing the protonated tropane nitrogen.

One or more hydrophobic/aromatic centers corresponding to the phenyl rings.

A hydrogen bond acceptor feature from the ester carbonyl.

A potential hydrogen bond donor from the hydroxyl group in benzilate-type analogues. nih.gov

This model serves as a 3D query to screen virtual libraries for new potential ligands or to guide the design of new analogues ensuring they possess the necessary features in the correct spatial orientation.

Ligand-receptor docking studies simulate the binding pose of tropacine analogues within the crystal structures or homology models of muscarinic receptor subtypes (e.g., M1, M2, M3). These simulations can predict the binding affinity and visualize the specific interactions, such as:

The salt bridge between the ligand's cationic nitrogen and the conserved aspartate (e.g., Asp105 in M1).

Pi-pi stacking or hydrophobic interactions between the phenyl rings and aromatic residues in the binding pocket (e.g., tyrosine, tryptophan, phenylalanine).

Hydrogen bonds between the ester/hydroxyl groups and residues like asparagine or threonine in the binding site.

Docking studies can rationalize why the 3α-tropine esters are more potent than their 3β-counterparts by showing a more favorable fit and a lower energy binding pose within the receptor.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

QSAR methodologies aim to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. For tropacine analogues, a QSAR study would correlate physicochemical descriptors with their measured muscarinic receptor binding affinities (e.g., pKi values).

Descriptors used in such studies can include:

Electronic descriptors: Hammett constants, partial atomic charges.

Steric descriptors: Molar refractivity, van der Waals volume.

Hydrophobic descriptors: Partition coefficient (logP).

Topological indices: Molecular connectivity indices.

A resulting QSAR equation might take the form: log(1/Ki) = a(logP) - b(MR)² + c(σ) + d where 'a', 'b', 'c', and 'd' are constants derived from regression analysis, indicating that activity is positively correlated with hydrophobicity and an electronic parameter, but negatively correlated with the square of molar refractivity (suggesting an optimal size).

Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) can provide more detailed insights. In a CoMFA study, aligned tropacine analogues are placed in a 3D grid, and the steric and electrostatic fields around each molecule are calculated. The variation in these fields is then correlated with the biological activity. The output is often visualized as contour maps, highlighting regions where steric bulk or specific electrostatic charges would be favorable or unfavorable for activity, thus providing a visual guide for designing more potent compounds.

Experimental Validation of SAR Hypotheses

The design principles and computational predictions that form SAR hypotheses must ultimately be confirmed through empirical testing. This involves the chemical synthesis of the designed analogues and their subsequent pharmacological evaluation.

The process of experimental validation typically follows these steps:

Chemical Synthesis: A novel tropacine analogue, designed based on a specific SAR hypothesis (e.g., "adding a fluoro group at the para-position of one phenyl ring will increase M1 receptor affinity"), is synthesized. The synthesis often involves the esterification of tropine with a appropriately modified diphenylacetic acid derivative.

Pharmacological Evaluation: The synthesized compound is then tested to determine its biological activity. The primary assays used for tropacine analogues are radioligand binding assays. These assays measure the affinity (Ki) of the new compound for various muscarinic receptor subtypes (M1-M5) by assessing its ability to displace a known radiolabeled antagonist.

Functional Assays: Beyond simple binding, functional assays are used to determine whether the compound acts as an antagonist and to measure its potency (often expressed as a pA2 value). These assays, typically performed on isolated tissues (e.g., guinea pig ileum for M3 activity) or cell lines expressing specific receptor subtypes, measure the compound's ability to inhibit responses induced by a muscarinic agonist like acetylcholine.

Data Analysis and SAR Refinement: The binding affinity and functional potency data from the new analogue are compared with those of tropacine and other existing analogues. If the experimental results match the prediction (e.g., the fluoro-analogue shows higher affinity), the SAR hypothesis is validated. If not, the hypothesis is refined, and the cycle of design, synthesis, and testing continues. This iterative process allows for the progressive refinement of the SAR model and the development of increasingly potent and selective ligands.

Below is a hypothetical data table illustrating the kind of data generated during experimental validation to explore substituent effects.

| Compound | R1 (Phenyl Ring 1) | R2 (Phenyl Ring 2) | Muscarinic M1 Receptor Affinity (Ki, nM) |

|---|---|---|---|

| Tropacine | H | H | 2.5 |

| Analogue 1 | 4-F | H | 1.8 |

| Analogue 2 | 4-Cl | H | 2.1 |

| Analogue 3 | 4-CH3 | H | 3.5 |

| Analogue 4 | 4-OCH3 | H | 4.2 |

| Analogue 5 | 2-F | H | 5.1 |

This iterative cycle of rational design, computational prediction, chemical synthesis, and experimental validation is fundamental to advancing the understanding of the structure-activity relationships of tropacine hydrochloride and developing new therapeutic agents with optimized anticholinergic profiles.

In Vitro Binding Assays for Receptor Affinity

In vitro binding assays are fundamental in determining the affinity of a ligand for its receptor. These assays typically use radiolabeled ligands to compete with the test compounds for binding to receptors in tissue homogenates or cell lines expressing specific receptor subtypes. The affinity is commonly expressed as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀), with lower values indicating higher affinity. The negative logarithm of the Kᵢ value, or pKᵢ, is also frequently used.

Studies on tropacine and its analogues, such as benactyzine, reveal that the diphenylacetate moiety is a key contributor to high affinity for muscarinic receptors. The two phenyl rings provide extensive hydrophobic interactions within the receptor's binding pocket. The ester linkage and the tropane ring are also critical for proper orientation and interaction with the receptor.

A comprehensive review of orthosteric muscarinic antagonists provides pKᵢ values for a range of compounds, including those structurally related to tropacine, at the five muscarinic receptor subtypes (M₁-M₅). nih.gov This allows for a detailed understanding of the SAR and selectivity of these compounds. For instance, benactyzine, a close analogue of tropacine, demonstrates high affinity across all muscarinic receptor subtypes, indicating a lack of selectivity.

| Compound | M₁ (pKᵢ) | M₂ (pKᵢ) | M₃ (pKᵢ) | M₄ (pKᵢ) | M₅ (pKᵢ) |

| Benactyzine | 8.8 | 8.9 | 8.9 | 8.8 | 8.8 |

| Atropine (B194438) | 9.1 | 9.2 | 9.3 | 9.0 | 9.0 |

| 4-DAMP | 9.2 | 8.3 | 9.5 | 8.5 | - |

Note: Higher pKᵢ values indicate greater binding affinity.

The data indicates that benactyzine binds with high and relatively uniform affinity to all five muscarinic receptor subtypes. Atropine, another non-selective muscarinic antagonist, shows a similar profile. 4-DAMP (4-diphenylacetoxy-N-methylpiperidine methiodide), which shares the diphenylacetate moiety with tropacine but has a piperidine ring instead of a tropane ring, displays some selectivity for the M₃ subtype.

Functional Assays for Efficacy and Potency

Functional assays measure the biological effect of a ligand after it binds to the receptor. For antagonists like this compound, these assays determine their potency in blocking the action of a muscarinic agonist (e.g., acetylcholine or carbachol). The potency of a competitive antagonist is typically expressed as a pA₂ value, which is the negative logarithm of the molar concentration of the antagonist that requires a doubling of the agonist concentration to produce the same response. A higher pA₂ value signifies greater antagonist potency.

These experiments are often conducted on isolated tissue preparations, such as guinea-pig ileum or tracheal smooth muscle, which contain muscarinic receptors. The ability of the antagonist to inhibit agonist-induced muscle contraction is quantified. The Schild plot analysis is a common method to determine the pA₂ value and to confirm competitive antagonism. wikipedia.orgnih.gov

Studies on various muscarinic antagonists have provided pA₂ values that help to characterize their functional potency. For example, in studies on human isolated colon, the M₃ selective antagonist 4-DAMP, which is structurally related to tropacine, exhibited high potency in inhibiting carbachol-induced contractions. nih.gov

| Antagonist | Tissue | Agonist | pA₂ Value |

| Atropine | Human Colon (Circular Muscle) | Carbachol | 8.72 ± 0.28 |

| 4-DAMP | Human Colon (Circular Muscle) | Carbachol | 9.41 ± 0.23 |

| Atropine | Guinea-pig Olfactory Cortex | Carbachol | 8.9 |

| Homatropine | Guinea-pig Atria (Force) | Carbachol | 7.21 |

| Himbacine | Guinea-pig Atria (Force) | Carbachol | 8.2 |

The data from functional assays often correlates well with binding affinity data. The high pA₂ value for 4-DAMP in functional assays is consistent with its high binding affinity observed in radioligand binding studies. These functional studies are essential for understanding how the binding of tropacine analogues to muscarinic receptors translates into a physiological response, which is a critical aspect of their pharmacological profile. The potency of these compounds is influenced by the nature of the esterifying acid and the amino alcohol component. The bulky diphenylacetate group is a common feature in many potent muscarinic antagonists.

Future Directions and Emerging Research Avenues for Tropacine Hydrochloride

Development of Highly Selective Receptor Ligands

The future development of tropacine (B1213052) hydrochloride and its analogs is intrinsically linked to the advancement of highly selective receptor ligands. As a tropane (B1204802) alkaloid, tropacine hydrochloride's primary mechanism of action involves its interaction with muscarinic acetylcholine (B1216132) receptors (mAChRs). However, the therapeutic efficacy of anticholinergic drugs is often limited by a lack of receptor subtype selectivity, leading to a range of undesirable side effects. tandfonline.com The high degree of homology in the orthosteric binding sites among mAChR subtypes presents a significant challenge in the development of selective antagonists. nih.govdocking.org

Future research will likely focus on a structure-guided approach to ligand design, leveraging the subtle differences in the orthosteric pockets of mAChR subtypes. nih.govdocking.org For instance, exploiting a single amino acid difference between receptor subtypes can be a viable strategy. nih.gov By employing molecular docking and structure-based design, it is possible to develop antagonists with significantly enhanced selectivity for a specific receptor subtype over others. nih.govdocking.org This approach has already shown promise in developing M3R-selective antagonists with over 100-fold selectivity in affinity and over 1,000-fold selectivity in vivo. nih.gov

Another promising avenue is the development of dualsteric or bitopic ligands. These ligands simultaneously target the highly conserved orthosteric site and a less conserved allosteric site on the receptor. This dual interaction can provide greater subtype selectivity and can also offer biased signaling, allowing for the selective activation or inhibition of specific downstream pathways. researchgate.net The design of such ligands involves creating hybrids composed of a known subtype-selective allosteric modulator and an orthosteric building block. researchgate.net

The development of radioligands with high affinity and selectivity for specific receptor subtypes is also crucial for advancing research. mdpi.com These tools are invaluable for in vitro screening of new compounds and for in vivo imaging studies to better understand the distribution and function of receptor subtypes in health and disease.

Table 1: Strategies for Developing Selective Receptor Ligands for this compound Analogs

| Strategy | Description | Potential Advantages for this compound Research |

| Structure-Guided Design | Utilizes the 3D structure of receptor subtypes to design ligands that exploit subtle differences in their binding pockets. nih.govdocking.org | Increased selectivity for specific muscarinic receptor subtypes, potentially reducing side effects. |

| Dualsteric/Bitopic Ligands | Ligands that bind to both the orthosteric and an allosteric site on the receptor. researchgate.net | Enhanced subtype selectivity and the potential for biased signaling to fine-tune therapeutic effects. |

| Radioligand Development | Synthesis of radioactively labeled ligands with high affinity and selectivity for specific receptor subtypes. mdpi.com | Enables in vitro screening assays and in vivo imaging to study receptor pharmacology and distribution. |

Novel Therapeutic Applications Based on Mechanistic Insights

A deeper understanding of the molecular mechanisms underlying the action of this compound could unlock novel therapeutic applications beyond its current use. While its primary action is as an anticholinergic agent, the broader implications of muscarinic receptor modulation are still being explored. For instance, recent research has highlighted the potential for anticholinergic drugs in unexpected therapeutic areas. nih.gov

One area of emerging interest is the potential for antimuscarinic agents to promote remyelination in diseases like multiple sclerosis. nih.gov The identification of the antimuscarinic agent clemastine as a remyelinating drug has spurred interest in exploring other compounds with similar properties. nih.gov Future studies could investigate whether this compound or its derivatives exhibit similar effects on oligodendrocyte precursor cell differentiation and myelin repair.

Furthermore, the role of the cholinergic system in inflammation and immunity is increasingly recognized. Muscarinic receptors are expressed on various immune cells, and their modulation can influence inflammatory responses. This opens up the possibility of repurposing this compound or developing new analogs for the treatment of inflammatory or autoimmune disorders.

The discovery that certain tropane alkaloids possess psychoplastogenic properties, promoting dendritic spine growth in cultured cortical neurons, suggests another potential therapeutic avenue. acs.org While the exact mechanisms are still under investigation, this finding raises the intriguing possibility of developing this compound-based therapies for neuropsychiatric disorders characterized by synaptic deficits, such as depression. acs.org

Finally, the development of novel drug delivery systems could expand the therapeutic applications of this compound. For example, targeted delivery to specific organs or tissues could minimize systemic side effects and allow for the treatment of localized conditions.

Integration of Advanced Omics Technologies in this compound Research

The integration of advanced "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, holds immense potential to revolutionize our understanding of this compound. dntb.gov.uafrontiersin.org These high-throughput approaches can provide a comprehensive, systems-level view of the biological effects of the compound, moving beyond the traditional focus on a single receptor or pathway.

Transcriptomics, for instance, can be used to analyze changes in gene expression in response to this compound treatment. This can help identify novel molecular targets and pathways affected by the drug, providing insights into its mechanism of action and potential off-target effects. nih.gov Similarly, proteomics can be used to study changes in protein expression and post-translational modifications, offering a more direct picture of the cellular response to the compound. mdpi.com

Metabolomics, the study of the complete set of small-molecule metabolites, can reveal how this compound alters cellular metabolism. mdpi.com This could be particularly valuable in understanding the metabolic consequences of long-term anticholinergic use and in identifying biomarkers of drug response or toxicity.

The application of multi-omics approaches, which integrate data from different omics platforms, can provide a more holistic understanding of the drug's effects. frontiersin.org For example, combining transcriptomic and metabolomic data could link changes in gene expression to alterations in metabolic pathways. Bioinformatics and computational modeling will be essential for analyzing and interpreting the large and complex datasets generated by these technologies.

Table 2: Application of Omics Technologies in this compound Research

| Omics Technology | Potential Application | Expected Insights |

| Genomics | Identifying genetic variations that influence individual responses to this compound. | Personalized medicine approaches for optimizing dosing and minimizing adverse effects. |

| Transcriptomics | Profiling changes in gene expression following drug administration. nih.gov | Identification of novel drug targets and signaling pathways. |

| Proteomics | Analyzing alterations in protein expression and modifications. mdpi.com | Understanding the cellular machinery affected by this compound. |

| Metabolomics | Studying the impact of the drug on cellular metabolism. mdpi.com | Revealing metabolic consequences of drug action and identifying biomarkers. |

Sustainable and Scalable Synthesis Methodologies

The future of this compound production will likely see a shift towards more sustainable and scalable synthesis methodologies. Traditional chemical synthesis methods can be resource-intensive and generate significant waste. Green chemistry principles are increasingly being applied to pharmaceutical manufacturing to address these concerns. researchgate.net

One promising approach is the use of chemoenzymatic synthesis. smolecule.com This strategy combines the high selectivity of enzymes for specific transformations with the efficiency of chemical synthesis. smolecule.com For this compound, enzymes could be employed for stereoselective reactions, such as the reduction of ketones or regioselective hydroxylation, followed by chemical esterification. smolecule.com This can lead to higher yields and purity while reducing the need for harsh reagents and protecting groups.

Catalytic asymmetric synthesis is another sophisticated approach that enables the stereoselective formation of chiral centers within the tropane skeleton. smolecule.com The use of chiral catalysts can produce enantiomerically enriched tropacine, which is crucial as different enantiomers of a drug can have vastly different pharmacological activities. smolecule.com

Furthermore, the development of continuous flow manufacturing processes offers several advantages over traditional batch production, including improved safety, reduced waste, and lower costs. These systems can also be more easily scaled up to meet demand.

Biotechnological production of tropane alkaloids using plant cell cultures or microbial hosts is another area of active research. nih.gov While still in its early stages, metabolic engineering holds the promise of producing this compound and its precursors in a more sustainable and controlled manner. This involves identifying and manipulating the genes involved in the biosynthetic pathway to increase the production of the desired compound. nih.gov

Exploration of New Preclinical Research Models and Methodologies

To better predict the clinical efficacy and safety of this compound and its derivatives, there is a need to move beyond traditional preclinical models. The development and utilization of more sophisticated and human-relevant models will be crucial for future research.

One area of advancement is the use of human-derived in vitro models, such as co-cultures of neurons and astrocytes derived from human stem cells. nih.gov These models can provide a more accurate representation of the human central nervous system and can be used to study the effects of anticholinergic drugs on neuronal function and astrocytic signaling. nih.gov Such models are particularly valuable for assessing the potential for cognitive side effects, a major concern with anticholinergic medications. nih.gov

The development of three-dimensional (3D) organoid cultures, or "mini-brains," offers an even more complex and physiologically relevant in vitro system. These organoids can recapitulate some of the structural and functional features of the human brain and can be used to study the effects of drugs on neural development and function in a more realistic context.

In addition to in vitro models, there is a need for more refined in vivo models. This includes the development of animal models that more accurately reflect the pathophysiology of human diseases for which this compound might be a therapeutic candidate. For example, animal models of neurodegenerative diseases with a cholinergic deficit could be used to evaluate the potential of this compound to improve cognitive function.

Furthermore, the application of advanced imaging techniques in preclinical studies can provide valuable insights into the pharmacokinetics and pharmacodynamics of this compound in living animals. Techniques such as positron emission tomography (PET) with selective radioligands can be used to visualize and quantify the binding of the drug to its target receptors in the brain and peripheral tissues.

Q & A

Q. What validated analytical methods are recommended for quantifying Tropacine hydrochloride in pharmaceutical formulations?

To ensure accuracy, researchers should employ spectrophotometric or chromatographic methods validated for hydrochloride salts. For example, ion-pair association complexes with dyes like bromothymol blue (BTB) in buffered solutions (pH ~3.6–4.0) can be extracted into organic solvents and measured spectrophotometrically at wavelengths such as 484 nm (ε = 5.22 × 10³) . High-performance liquid chromatography (HPLC) using L1 columns (3 µm, 150 × 4.6 mm) with mobile phases optimized for polarity and retention time is also effective . Calibration curves must cover the expected concentration range, and recovery studies should validate method precision (±2% RSD).

Q. How can the purity and identity of this compound be confirmed in synthesized batches?

Combine nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) for structural confirmation. NMR (¹H and ¹³C) identifies functional groups and stereochemistry, while MS (e.g., ESI-TOF) verifies molecular weight and fragmentation patterns . Purity is assessed via HPLC with UV detection (≥95% purity threshold) and Karl Fischer titration for residual moisture (<0.5%) . For trace impurities, use gradient elution protocols to resolve degradation products .

Q. What experimental design considerations are critical for in vitro release studies of this compound formulations?

Adopt factorial design optimization to evaluate variables like excipient ratios, dissolution medium pH (e.g., simulated gastric fluid at pH 1.2), and agitation rates (50–100 rpm). Kinetic models (zero-order, Higuchi, Korsmeyer-Peppas) analyze release mechanisms, with R² > 0.98 indicating model suitability . Include control batches and replicate experiments (n=6) to assess inter-batch variability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacokinetic data for this compound?

Conduct meta-analyses of published studies, stratifying data by experimental conditions (e.g., species, dosage forms). Use statistical tools (ANOVA, Bland-Altman plots) to identify outliers and confounding variables like bioavailability differences between oral and intravenous routes . Validate findings via crossover studies in animal models (e.g., rodents) under controlled absorption conditions (fasted vs. fed states) .

Q. What strategies are effective for elucidating this compound’s metabolic pathways in preclinical models?

Employ stable isotope labeling (e.g., ¹³C-Tropacine) paired with LC-MS/MS to track metabolites in plasma, urine, and fecal samples. Phase I metabolism (oxidation, hydrolysis) and Phase II conjugation (glucuronidation) should be profiled using enzyme inhibitors (e.g., ketoconazole for CYP3A4). Compare metabolic stability in liver microsomes across species to predict human clearance rates .

Q. How can advanced spectroscopic techniques clarify this compound’s interaction with biological targets?

Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities (KD) to receptors (e.g., neurotransmitter transporters). Molecular docking simulations (AutoDock Vina) predict binding poses, validated by mutagenesis studies on critical residues . For structural dynamics, apply circular dichroism (CD) to monitor conformational changes in target proteins upon ligand binding .

Q. What methodological frameworks ensure ethical and reproducible preclinical studies of this compound?

Follow NIH guidelines for rigor and transparency:

- Randomization : Assign animal cohorts blindly to treatment/control groups.

- Power analysis : Determine sample sizes (α=0.05, β=0.2) to avoid underpowered results.

- Data reporting : Include raw datasets, statistical code, and negative results in supplementary materials .

Peer-review checklists (e.g., ARRIVE 2.0) should accompany manuscripts to address potential biases .

Methodological Guidance for Research Design

How to formulate a FINER-compliant research question for this compound studies?

Apply the FINER criteria :

- Feasible : Ensure access to analytical equipment (e.g., HPLC-MS) and validated reference standards.

- Interesting : Address gaps, such as Tropacine’s off-target effects in neurological pathways.

- Novel : Compare efficacy against structurally related compounds (e.g., tropane alkaloids).

- Ethical : Obtain institutional review board (IRB) approval for human cell line studies.

- Relevant : Align with regulatory priorities (e.g., WHO’s essential medicines list updates) .

Q. What statistical approaches are recommended for analyzing contradictory in vivo efficacy data?

Use mixed-effects models to account for intersubject variability and covariates (e.g., age, gender). Bayesian meta-analysis incorporates prior probability distributions to reconcile conflicting results . Sensitivity analysis identifies studies disproportionately influencing heterogeneity (I² > 50%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.